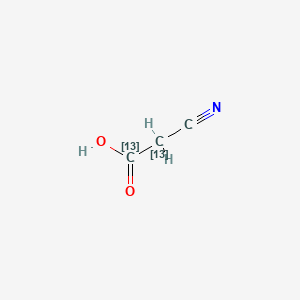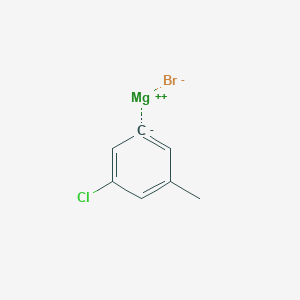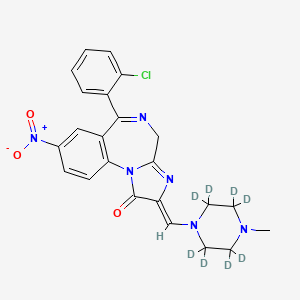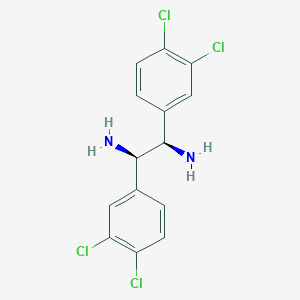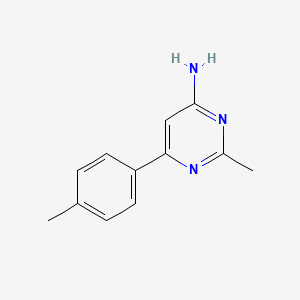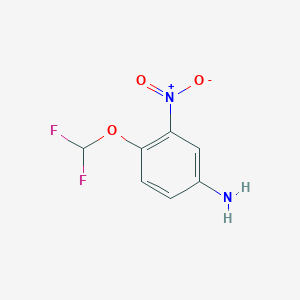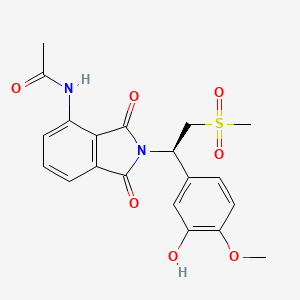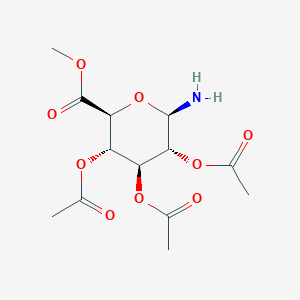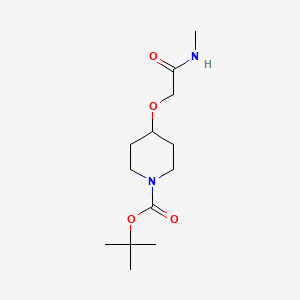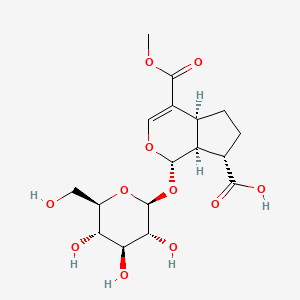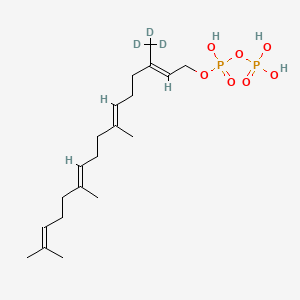
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Geranylgeranyl Pyrophosphate, which plays a crucial role in the biosynthesis of terpenes and terpenoids. The compound is often used as a reference standard in synthetic chemistry and stable isotope labeling studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt can be synthesized through a multi-step process involving the incorporation of deuterium atomsThe final step involves the formation of the triammonium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to meet the standards required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which are used in further research and applications .
Aplicaciones Científicas De Investigación
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in synthetic chemistry and stable isotope labeling studies.
Biology: Plays a role in the study of protein prenylation, a post-translational modification essential for the proper localization and function of proteins.
Medicine: Investigated for its potential role in anticancer drug discovery, particularly in targeting prenylated proteins involved in cancer progression.
Mecanismo De Acción
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the process of protein prenylation. This involves the attachment of the geranylgeranyl group to specific proteins, facilitating their proper localization to intracellular membranes. The compound acts as a substrate for prenyltransferases, enzymes that catalyze the transfer of the geranylgeranyl group to target proteins. This modification is crucial for the functionality of various proteins, including small GTPases, which play a role in cell signaling and growth .
Comparación Con Compuestos Similares
Similar Compounds
Geranylgeranyl Pyrophosphate: The non-deuterated form of the compound, used in similar applications but without the stable isotope labeling.
Farnesyl Pyrophosphate: Another prenyl donor used in protein prenylation, but with a shorter carbon chain.
Geranyl Pyrophosphate: A related compound with a shorter carbon chain, used in the biosynthesis of monoterpenes.
Uniqueness
Geranylgeranyl Pyrophosphate-d3 Triammonium Salt is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies involving metabolic pathways and protein modifications .
Propiedades
Fórmula molecular |
C20H36O7P2 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+/i5D3 |
Clave InChI |
OINNEUNVOZHBOX-PGRKICQXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


